5-Bromothiophene-2-sulfonamide
Overview
Description
5-Bromothiophene-2-sulfonamide is an organic compound with the molecular formula C4H4BrNO2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the 5-position and a sulfonamide group at the 2-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromothiophene-2-sulfonamide can be synthesized by reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran . The reaction proceeds under mild conditions and yields the desired sulfonamide product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale chemical reactors to carry out the synthesis under controlled conditions. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromothiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or lithium hydride.
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Coupling Products:
Scientific Research Applications
5-Bromothiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of sulfonamide derivatives with potential anti-proliferative and antibacterial activities.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a building block for the synthesis of compounds that inhibit specific enzymes, such as carbonic anhydrase.
Mechanism of Action
The mechanism of action of 5-Bromothiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes. For example, thiophene-based sulfonamides are known to inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity . This inhibition can lead to various biological effects, including anti-proliferative and antibacterial activities.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-alkylthiophene-2-sulfonamides: These compounds are synthesized by reacting 5-bromothiophene-2-sulfonamide with various alkyl bromides.
Thiophene Derivatives: Other thiophene-based compounds with different substituents at various positions on the thiophene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a sulfonamide group allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
5-bromothiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJQQLDICAOBJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361302 | |
Record name | 5-Bromothiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53595-65-6 | |
Record name | 5-Bromo-2-thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53595-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromothiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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